RIPK1 Inhibition Class-Level Potency: Scaffold Validation with IC₅₀ Benchmarks of 2.21–6.42 µM in Biochemical Assays
The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold has been validated as a bona fide RIPK1 inhibitor chemotype through pharmacophore-based virtual screening and in vitro biochemical assays. Compound 15 (a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivative) inhibited RIPK1 with an IC₅₀ of 6.42 µM; subsequent similarity-based optimization yielded Compound 21 with enhanced RIPK1 inhibitory activity (IC₅₀ = 2.21 µM) and moderate anti-necroptosis activity in HT-29 cells (IC₅₀ = 15.32 µM) [1]. Although direct IC₅₀ data for the 2-methoxyethyl-substituted variant are not reported in this disclosure, the demonstrated sensitivity of RIPK1 inhibition to substituent variation—a 2.9-fold potency improvement upon structural optimization—establishes that the N-substituent is a critical pharmacophoric element and that the 2-methoxyethyl group offers a distinct physicochemical profile relative to the substituents present in Compounds 15 and 21.
| Evidence Dimension | RIPK1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported in the 2026 JoVE study; the 2-methoxyethyl derivative is a distinct N-substituted variant within the same chemotype |
| Comparator Or Baseline | Compound 15: IC₅₀ = 6.42 µM; Compound 21: IC₅₀ = 2.21 µM (both are tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives with different N-substituents) |
| Quantified Difference | 2.9-fold improvement in RIPK1 IC₅₀ from Compound 15 to Compound 21, demonstrating that scaffold substituent identity significantly modulates potency |
| Conditions | In vitro biochemical RIPK1 inhibition assay; anti-necroptosis activity measured in HT-29 human colorectal adenocarcinoma cells |
Why This Matters
Procurement of the 2-methoxyethyl derivative enables exploration of a distinct region of the RIPK1 inhibitor chemical space, where the methoxyethyl group may confer altered binding kinetics or selectivity relative to Compounds 15 and 21.
- [1] Discovery of Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione Derivatives as Novel RIPK1 Inhibitors via Pharmacophore-Based Virtual Screening. JoVE, 2026. Compound 15 IC₅₀ = 6.42 µM; Compound 21 IC₅₀ = 2.21 µM; HT-29 anti-necroptosis IC₅₀ = 15.32 µM. View Source
